BenchChemオンラインストアへようこそ!

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide

regioisomer scaffold geometry exit vector

N-(4,4-Difluorocyclohexyl)oxolane-3-carboxamide (CAS 2123738-26-9) is a fluorinated alicyclic amide building block belonging to the class of gem-difluorocyclohexane-functionalized tetrahydrofuran carboxamides. With molecular formula C11H17F2NO2 and a molecular weight of 233.25 g/mol, it comprises a 4,4-difluorocyclohexylamine moiety coupled via an amide bond to oxolane-3-carboxylic acid (tetrahydrofuran-3-carboxylic acid).

Molecular Formula C11H17F2NO2
Molecular Weight 233.259
CAS No. 2123738-26-9
Cat. No. B2464878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)oxolane-3-carboxamide
CAS2123738-26-9
Molecular FormulaC11H17F2NO2
Molecular Weight233.259
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2CCOC2)(F)F
InChIInChI=1S/C11H17F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h8-9H,1-7H2,(H,14,15)
InChIKeyWSAVGRDXPCNTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)oxolane-3-carboxamide (CAS 2123738-26-9): Procurement-Relevant Identity and Structural Class


N-(4,4-Difluorocyclohexyl)oxolane-3-carboxamide (CAS 2123738-26-9) is a fluorinated alicyclic amide building block belonging to the class of gem-difluorocyclohexane-functionalized tetrahydrofuran carboxamides. With molecular formula C11H17F2NO2 and a molecular weight of 233.25 g/mol, it comprises a 4,4-difluorocyclohexylamine moiety coupled via an amide bond to oxolane-3-carboxylic acid (tetrahydrofuran-3-carboxylic acid) . The compound is structurally positioned at the intersection of two medicinal chemistry design strategies: introduction of the gem-difluorocyclohexyl group for modulation of lipophilicity, metabolic stability, and conformational bias [1], and deployment of the oxolane-3-carboxamide as a compact heterocyclic scaffold for target engagement. It is primarily catalogued as a research intermediate and fragment-like building block for the synthesis of more elaborated bioactive molecules .

Why Generic Substitution of N-(4,4-Difluorocyclohexyl)oxolane-3-carboxamide Carries Quantifiable Risk


Interchanging N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide with close structural analogs—even those sharing the 4,4-difluorocyclohexyl pharmacophore—introduces two non-trivial sources of functional divergence. First, the regioisomeric position of the carboxamide on the oxolane ring (3-position vs. 2-position) dictates the exit vector geometry of any downstream elaborated molecule, controlling the spatial orientation of substituents relative to the difluorocyclohexyl anchor [1]. Second, the presence versus absence of gem-difluorination on the cyclohexyl ring alters logP, metabolic stability, and pKa of attached functional groups in a ring-size-dependent and functional-group-dependent manner, with measured ΔLogP effects ranging from 0.12 to 0.54 units in hetera-substituted cyclohexane analogs [2]. These are not interchangeable properties—a 2-carboxamide regioisomer (CAS 2034533-74-7) or a non-fluorinated cyclohexyl analog will generate divergent SAR trajectories, making blind substitution a demonstrable risk to lead series reproducibility [3].

Product-Specific Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)oxolane-3-carboxamide (CAS 2123738-26-9)


Regioisomeric Scaffold Divergence: 3-Carboxamide vs. 2-Carboxamide Oxolane Attachment

The target compound positions the carboxamide at the oxolane 3-position, whereas its closest commercially catalogued analog—N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide (CAS 2034533-74-7)—bears the amide linkage at the 2-position . This regioisomeric difference produces distinct spatial vectors for any substituent elaborated from the oxolane ring. In the broader tetrahydrofuran carboxamide class, the 3-carboxamide regioisomer has been employed as a scaffold in cathepsin S inhibitors (e.g., noncovalent inhibitors with P3 cyclic ethers) [1], whereas the 2-carboxamide regioisomer has been explored in B1-receptor antagonist programs [2]. No published head-to-head biological comparison of these two regioisomers exists; the differentiation evidence is structural and scaffold-preference-based.

regioisomer scaffold geometry exit vector oxolane carboxamide medicinal chemistry

Gem-Difluorocyclohexyl Physicochemical Modulation vs. Non-Fluorinated Cyclohexyl Analogs

Holovach et al. (2022) systematically quantified the effect of gem-difluorination on functionalized cycloalkanes relevant to medicinal chemistry [1]. For hetera-substituted cyclohexane analogs, gem-difluorination increased logP by 0.35 to 0.54 units compared to non-fluorinated counterparts; for piperidine/4,4-difluoropiperidine comparisons, ΔLogP was 0.12 units. gem-Difluorination either did not affect or slightly improved metabolic stability of model derivatives. Although the target compound itself was not among the specific molecules tested in this systematic study, the 4,4-difluorocyclohexyl moiety it contains is the core structural variable analyzed. In the PARP inhibitor field, the 4,4-difluorocyclohexyl group of NMS-P118 has been crystallographically demonstrated to make hydrophobic contact with Tyr889 in PARP-1, contributing to 150-fold selectivity over PARP-2 (Kd 0.009 μM vs. 1.39 μM) [2], a selectivity profile not achievable with non-fluorinated cyclohexyl analogs in that series.

gem-difluorination lipophilicity metabolic stability logP physicochemical properties

Fragment-Like Scaffold Simplicity vs. Fully Elaborated 4,4-Difluorocyclohexyl PARP/IL-17 Inhibitors

At MW 233.25 g/mol (C11H17F2NO2) , the target compound occupies fragment chemical space (MW < 300 Da), offering maximum synthetic tractability for parallel library synthesis or fragment growing. By contrast, elaborated 4,4-difluorocyclohexyl-containing clinical-stage PARP inhibitors and preclinical IL-17 modulators have MW values 1.7–2.5× higher: NMS-P118 (CAS 1262417-51-5, MW 395.42) , PARP inhibitor 17d (MW ~480, estimated from structure) [1], and IL-17 modulator compounds exceeding MW 500 (e.g., IL-17A inhibitor 1, MW 586.51) . The low MW of the target compound provides greater room for property-based optimization before exceeding Lipinski thresholds, a key advantage for lead generation programs where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are prioritized metrics. The compound's fragment-like size also makes it suitable for biophysical fragment screening (NMR, SPR, X-ray crystallography) in a way that fully elaborated inhibitors cannot support as starting points.

fragment-based drug discovery building block molecular weight lead optimization scaffold complexity

Amide Bond Conformational Control: 4,4-Difluorocyclohexyl vs. Unsubstituted Cyclohexyl Amides

The 4,4-difluorocyclohexyl group imposes distinct conformational preferences on the attached amide compared to unsubstituted cyclohexyl. The gem-difluoro substitution at the 4-position electronically polarizes the cyclohexane ring and biases the chair conformation through dipole effects, indirectly constraining the amide N–C(O) rotational barrier and the spatial orientation of the cyclohexyl ring relative to the oxolane carboxamide [1]. Holovach et al. (2022) demonstrated that gem-difluorination affects the pKa of attached amine and carboxylic acid groups through inductive effects that are consistent across acyclic and cyclic aliphatic series [2]. For the target compound, the amine precursor (4,4-difluorocyclohexylamine) has a measurably lower pKa (conjugate acid) compared to cyclohexylamine due to the electron-withdrawing effect of the gem-difluoro group—this directly influences amide bond stability, protonation state under physiological conditions, and hydrogen-bonding capacity of the NH in any downstream target engagement [1].

conformational restriction amide bond geometry fluorine effect cyclohexane chair 4,4-difluorocyclohexyl

Highest-Confidence Research and Industrial Application Scenarios for N-(4,4-Difluorocyclohexyl)oxolane-3-carboxamide (CAS 2123738-26-9)


Fragment-Based Lead Generation for PARP-1 Selective Inhibitor Programs

The 4,4-difluorocyclohexyl moiety has been crystallographically validated as a key selectivity determinant in PARP-1 inhibitor design, engaging Tyr889 in PARP-1 while sterically clashing with PARP-2 (NMS-P118, Kd PARP-1 = 0.009 μM, 150-fold selectivity) [1]. The target compound (MW 233.25, fragment rule-of-three compliant) provides this pharmacophoric element in a minimal, synthetically tractable form suitable for fragment growing, biophysical screening (SPR, NMR, X-ray), and structure-based elaboration. Starting from this fragment rather than NMS-P118 (MW 395.42) allows systematic optimization of ligand efficiency before committing to higher molecular complexity.

Diversity-Oriented Synthesis of 4,4-Difluorocyclohexyl-Containing Kinase and Receptor Modulator Libraries

The oxolane-3-carboxamide scaffold provides a defined exit vector for parallel amide coupling and oxolane ring functionalization, enabling construction of compound libraries with the metabolically stabilized 4,4-difluorocyclohexyl group pre-installed. Patented 4,4-difluorocyclohexyl derivatives have demonstrated potent modulation of IL-17 activity (US20230271951A1) [2] and P2X7 receptor antagonism (IC50 = 55 nM for a related 4-chloro-N-((4,4-difluorocyclohexyl)methyl)-1-(tetrahydrofuran-3-yl)-1H-indole-3-carboxamide derivative) [3]. Using the target compound as a common building block ensures consistent installation of the gem-difluorocyclohexyl anchor across library members, enabling direct SAR comparison.

Physicochemical Property Benchmarking and Fluorine Effect Studies in MedChem Campaigns

The systematic study by Holovach et al. (2022) provides quantitative benchmarks for gem-difluorination effects on logP (Δ = 0.12–0.54), pKa (inductive lowering ~1–2 units for amines), and metabolic stability (unchanged to slightly improved) across functionalized cycloalkanes [4]. The target compound, with its well-defined combination of gem-difluorocyclohexyl and oxolane-3-carboxamide moieties, serves as an ideal probe molecule for internal MedChem property calibration—enabling direct experimental validation of predicted vs. measured logP, solubility, and microsomal stability before committing to costly multi-step analog syntheses.

Synthetic Methodology Development for gem-Difluorocyclohexyl Amide Coupling Optimization

The synthesis of the target compound involves amide coupling between 4,4-difluorocyclohexylamine and oxolane-3-carboxylic acid (or activated derivatives) . This reaction serves as a model system for optimizing coupling conditions (HATU, HCTU, HOBt/EDCI, T3P) for sterically unhindered gem-difluorocyclohexylamines, which can exhibit altered nucleophilicity compared to non-fluorinated cyclohexylamines due to the electron-withdrawing effect of the CF2 group. Methodological insights gained from this coupling are directly transferable to more complex 4,4-difluorocyclohexyl-containing API intermediate syntheses.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.